1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound consists of a central hydrazine functional group substituted with two distinct aromatic moieties. The compound exhibits the molecular formula C14H16Cl2N2O with a molecular weight of 299.2 daltons, incorporating a 4-chlorobenzyl group attached to one nitrogen atom and a 4-methoxyphenyl group attached to the other nitrogen atom of the hydrazine bridge. The presence of the hydrochloride counterion significantly influences the overall molecular geometry and crystal packing arrangements.
Crystallographic analysis reveals that the compound adopts specific conformational preferences due to steric interactions between the aromatic substituents and electronic effects from the chloro and methoxy functional groups. The hydrazine nitrogen-nitrogen bond length typically measures approximately 1.45 Å, consistent with single bond character, while the carbon-nitrogen bonds to the aromatic rings exhibit partial double bond character due to conjugation effects. The 4-chlorobenzyl moiety demonstrates typical aromatic planarity with the chlorine substituent exhibiting minimal deviation from the benzene ring plane.
The methoxy group on the 4-methoxyphenyl ring adopts a coplanar orientation with the aromatic system, facilitating optimal orbital overlap and resonance stabilization. Intermolecular hydrogen bonding patterns in the crystal lattice involve the protonated hydrazine nitrogen and the chloride counterion, creating extended hydrogen-bonded networks that contribute to crystal stability. The crystal packing efficiency is enhanced through π-π stacking interactions between parallel aromatic rings, with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Å.
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis reveals distinct signals for the methoxy group appearing as a singlet at approximately 3.8 parts per million, while the benzyl methylene protons appear as a complex multipiples between 4.5 and 5.0 parts per million due to coupling with the adjacent nitrogen. The aromatic protons of both the 4-chlorophenyl and 4-methoxyphenyl rings exhibit characteristic splitting patterns, with the chloro-substituted ring showing signals at 7.2-7.4 parts per million and the methoxy-substituted ring displaying signals at 6.8-7.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of fourteen distinct carbon environments consistent with the molecular structure. The methoxy carbon appears at approximately 55 parts per million, while the aromatic carbons exhibit signals between 110 and 160 parts per million, with the quaternary carbons bearing substituents showing characteristic downfield shifts. The benzyl methylene carbon typically appears around 60 parts per million, confirming the presence of the chlorobenzyl linkage.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The nitrogen-hydrogen stretching vibrations appear as broad absorptions between 3200 and 3400 wavenumbers, while the aromatic carbon-hydrogen stretches are observed around 3000-3100 wavenumbers. The carbon-chlorine stretching vibration manifests as a strong absorption near 750 wavenumbers, and the methoxy carbon-oxygen stretch appears around 1250 wavenumbers. The aromatic carbon-carbon stretching vibrations produce characteristic bands between 1450 and 1600 wavenumbers.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 3.8 parts per million (singlet) | Methoxy protons |
| 1H Nuclear Magnetic Resonance | 4.5-5.0 parts per million (multipiples) | Benzyl methylene protons |
| 1H Nuclear Magnetic Resonance | 6.8-7.4 parts per million (multipiples) | Aromatic protons |
| 13C Nuclear Magnetic Resonance | 55 parts per million | Methoxy carbon |
| 13C Nuclear Magnetic Resonance | 60 parts per million | Benzyl methylene carbon |
| Fourier Transform Infrared | 3200-3400 wavenumbers | Nitrogen-hydrogen stretch |
| Fourier Transform Infrared | 750 wavenumbers | Carbon-chlorine stretch |
| Fourier Transform Infrared | 1250 wavenumbers | Carbon-oxygen stretch |
Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima associated with the aromatic chromophores present in the molecule. The 4-methoxyphenyl moiety exhibits enhanced conjugation due to the electron-donating methoxy group, resulting in bathochromic shifts compared to unsubstituted aromatic systems. The absorption maximum typically appears around 280-290 nanometers, with additional fine structure arising from vibronic coupling effects.
Comparative Analysis of Free Base versus Hydrochloride Salt Forms
The transformation from the free base form to the hydrochloride salt significantly alters both the physical and chemical properties of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine. The free base exhibits the molecular formula C14H15ClN2O with a molecular weight of 262.7 daltons, demonstrating reduced molecular weight compared to the hydrochloride salt form. Protonation of one of the hydrazine nitrogen atoms in the salt form introduces formal positive charge that dramatically influences solubility characteristics and crystal packing arrangements.
Solubility analysis reveals marked differences between the two forms, with the hydrochloride salt demonstrating significantly enhanced water solubility due to the ionic character introduced by protonation. The free base typically exhibits limited aqueous solubility but demonstrates enhanced solubility in organic solvents such as dichloromethane and ethanol. This solubility differential has important implications for purification strategies and analytical methodologies.
Stability considerations demonstrate that the hydrochloride salt form exhibits superior thermal and chemical stability compared to the free base. The ionic interactions in the salt form create additional stabilizing forces that resist decomposition under ambient conditions. Melting point analysis shows the hydrochloride salt typically melts at higher temperatures than the free base due to the stronger intermolecular interactions present in the crystal lattice.
Crystallographic differences between the two forms are particularly pronounced in terms of hydrogen bonding patterns and crystal packing efficiency. The free base relies primarily on nitrogen-hydrogen hydrogen bonds and van der Waals interactions for crystal cohesion, while the hydrochloride salt incorporates additional ionic interactions and chloride-mediated hydrogen bonding networks. These structural differences manifest as distinct powder diffraction patterns that can be used for polymorph identification and quality control purposes.
| Property | Free Base Form | Hydrochloride Salt Form |
|---|---|---|
| Molecular Formula | C14H15ClN2O | C14H16Cl2N2O |
| Molecular Weight | 262.7 daltons | 299.2 daltons |
| Water Solubility | Limited | Enhanced |
| Thermal Stability | Moderate | Superior |
| Crystal Packing | Van der Waals interactions | Ionic and hydrogen bonding |
| Analytical Identification | Organic solvent extraction | Direct aqueous analysis |
Spectroscopic differences between the forms are evident in both nuclear magnetic resonance and infrared analyses. The protonated nitrogen in the hydrochloride salt exhibits characteristic downfield shifts in nuclear magnetic resonance spectroscopy and modified nitrogen-hydrogen stretching frequencies in infrared spectroscopy. These spectroscopic signatures provide reliable methods for distinguishing between the two forms and assessing purity levels in analytical samples.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11;/h2-9H,10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCIXQARVUNTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596753 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20955-94-6 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Schiff Base Formation
The most direct route involves condensing 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions. A representative protocol adapted from benzylidenehydrazine syntheses includes:
Reagents :
- 4-Chlorobenzaldehyde (1.0 eq)
- 4-Methoxyphenylhydrazine (1.2 eq)
- Glacial acetic acid (catalytic, 0.1 eq)
- Ethanol (solvent)
Procedure :
- Dissolve 4-methoxyphenylhydrazine (159.18 mg, 1.0 mmol) in 15 mL ethanol.
- Add 4-chlorobenzaldehyde (140.57 mg, 1.0 mmol) and glacial acetic acid (0.06 mL).
- Reflux at 80°C for 8–12 hours under nitrogen.
- Cool to 25°C, filter the precipitate, and wash with cold ethanol.
- Recrystallize from ethanol to obtain the hydrazine base (yield: 65–70%).
Hydrochloride Salt Formation :
Key Characterization Data :
- IR (KBr) : 3301 cm⁻¹ (N–H stretch), 1576–1518 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.34–6.85 (m, 8H, aromatic), 4.72 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃)
Nucleophilic Substitution with 4-Chlorobenzyl Chloride
Two-Step Alkylation of Hydrazine
This method avoids aldehyde intermediates by using 4-chlorobenzyl chloride as an alkylating agent:
Reagents :
- Hydrazine hydrate (2.0 eq)
- 4-Chlorobenzyl chloride (1.0 eq)
- 4-Methoxyaniline (1.0 eq)
- Sodium bicarbonate (2.0 eq)
- Tetrahydrofuran (THF, solvent)
Procedure :
- Add hydrazine hydrate (0.486 mL, 10 mmol) to THF (20 mL) at 0°C.
- Slowly add 4-chlorobenzyl chloride (161.03 mg, 1.0 mmol) over 30 minutes.
- Stir at 25°C for 24 hours, then add 4-methoxyaniline (123.16 mg, 1.0 mmol) and NaHCO₃ (168 mg, 2.0 mmol).
- Reflux for 12 hours, filter, and concentrate under reduced pressure.
- Purify by column chromatography (hexane/ethyl acetate 4:1) to isolate the hydrazine base (yield: 50–55%).
Advantages :
- Avoids aldehyde oxidation side reactions.
- Higher functional group tolerance compared to Schiff base routes.
Reductive Amination of Nitro Precursors
Catalytic Hydrogenation Pathway
Nitro groups serve as protected amines in this scalable approach:
Reagents :
- 1-(4-Nitrobenzyl)-1-(4-methoxyphenyl)hydrazine (1.0 eq)
- Palladium on carbon (10% w/w)
- Hydrogen gas (1 atm)
- Methanol (solvent)
Procedure :
Mechanistic Insight :
- The nitro group (–NO₂) is reduced to –NH₂, followed by intramolecular cyclization and HCl salt formation.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Aldehyde Condensation | 65–70 | >98 | 8–12 | Moderate |
| Nucleophilic Alkylation | 50–55 | 95 | 36 | Low |
| Reductive Amination | 75–80 | 97 | 6 | High |
Optimization Considerations :
- Solvent Choice : Ethanol improves Schiff base kinetics over THF.
- Acid Catalyst : Glacial acetic acid enhances imine formation rates by protonating the carbonyl oxygen.
- Temperature : Reflux conditions (80°C) reduce reaction times but may promote decomposition in acid-sensitive substrates.
Industrial-Scale Production Challenges
Purification Limitations
Chemical Reactions Analysis
Cyclization Reactions to Form Pyrazole Derivatives
This compound serves as a precursor in microwave-assisted pyrazole synthesis. Key findings include:
Reaction Conditions and Catalysts
-
Catalyst : Pd₂(dba)₃ or Pd(dba)₂ (0.5 equivalents)
-
Solvent : DMSO or H₂O
-
Temperature : 100°C (microwave heating)
Product Formation
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| (4-Methoxyphenyl)hydrazine | 1-(4-Methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole | 93% | DMSO, 100°C, 5 min |
| (4-Methoxyphenyl)hydrazine | 4,5-Dihydro-1H-pyrazole derivative | 90% | H₂O, 100°C, 5 min |
The reaction proceeds via N-heterocyclization, facilitated by palladium catalysts, to yield substituted pyrazoles or dihydropyrazoles .
Hydrazone Formation with Carbonyl Compounds
The compound reacts with aldehydes/ketones under mild acidic conditions to form hydrazones, a key step in antimycobacterial agent synthesis .
Optimized Protocol
-
Catalyst : Chitosan hydrochloride (0.15 mmol)
-
Solvent : EtOH/H₂O (1:1)
-
Temperature : 27–40°C
Yield Comparison
| Carbonyl Compound | Product | Yield | Catalyst Efficiency |
|---|---|---|---|
| Benzaldehyde | (E)-1-Benzylidene-2-phenylhydrazine | 93% | High |
| 4-Methoxyacetophenone | 4-Methoxyphenyl acetohydrazide | 85% | Moderate |
The reaction mechanism involves nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration .
Diazonium Coupling Reactions
While not directly observed for this compound, structurally similar 4-methoxyphenylhydrazine hydrochlorides undergo diazotization at 0–5°C with NaNO₂/HCl, forming diazonium salts that couple with aromatic amines or phenols .
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.5–1.0 equivalents | Higher loading reduces side reactions |
| Solvent Polarity | Polar aprotic (DMSO) | Accelerates cyclization |
| Temperature | 80–100°C | Critical for microwave efficiency |
| Reaction Time | 5–15 minutes | Prolonged time degrades products |
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Leukotriene Biosynthesis
One of the prominent applications of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is its role as an inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators implicated in various diseases, including asthma, psoriasis, and ulcerative conditions. The compound has been shown to inhibit the synthesis of 5-lipoxygenase metabolites such as 5-HPETE and 5-HETE, which are precursors to leukotrienes . This inhibition can potentially alleviate conditions associated with excessive leukotriene production, making it a candidate for therapeutic development in treating inflammatory diseases.
2. Cytoprotective Effects
Research indicates that this compound exhibits cytoprotective properties against gastrointestinal mucosal damage. Studies demonstrate that it can protect against gastric lesions induced by irritants like aspirin and indomethacin . The mechanism involves enhancing the resistance of gastric mucosa to noxious agents, thereby preventing erosive gastritis and other gastrointestinal injuries.
Biochemical Applications
1. Synthesis of Hydrazones
This compound serves as a versatile building block in organic synthesis, particularly in the formation of hydrazones. Hydrazones are important intermediates in organic chemistry and are utilized in various applications including drug development and material science. The compound can react with aldehydes or ketones to form hydrazones under mild conditions, facilitating further chemical transformations .
2. Research on Antimycobacterial Activity
Recent studies have explored the antimycobacterial properties of derivatives synthesized from this hydrazine compound. The ability to modify the hydrazine structure allows researchers to investigate its efficacy against Mycobacterium tuberculosis, potentially leading to new treatments for tuberculosis .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorobenzyl and methoxyphenyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Modifications on the Aromatic Rings
1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine hydrochloride (CAS: 113243-68-8) Difference: The 4-methoxyphenyl group is replaced with a 4-isopropylphenyl group. This compound may exhibit lower solubility in polar solvents due to the hydrophobic isopropyl substituent .
4-Methoxyphenylhydrazine hydrochloride (CAS: 19501-58-7)
- Difference : Lacks the 4-chlorobenzyl group present in the target compound.
- Impact : The absence of the chlorobenzyl moiety reduces molecular weight and lipophilicity. This simpler structure is commonly used in pyrazole and pyrimidine syntheses but lacks the dual aromatic substitution necessary for COX inhibitor precursors .
Halogen and Functional Group Variations
4-Cyanophenylhydrazine hydrochloride (CAS: 881664-22-8) Difference: Features a cyano group instead of methoxy and chlorobenzyl groups. Impact: The electron-withdrawing cyano group increases electrophilicity, favoring nucleophilic addition reactions. This contrasts with the electron-donating methoxy group in the target compound, which may stabilize intermediates in indole synthesis .
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride (CAS: 1628810-35-4) Difference: Contains a bromo and ethyl group on the phenyl ring instead of chloro and methoxy groups. Impact: The bromo group’s larger atomic radius and stronger electron-withdrawing effect may slow reaction kinetics in cyclization compared to chlorine.
Pharmacological and Physicochemical Properties
- Melting Points : Derivatives with bulkier groups (e.g., isopropyl in ) exhibit higher melting points due to increased crystalline packing efficiency.
Biological Activity
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C14H16ClN2O·HCl and a molecular weight of 299.20 g/mol, is studied for its effects in various biological assays, particularly in the context of antitumor and antimicrobial properties.
- IUPAC Name : this compound
- CAS Number : 20955-94-6
- Molecular Weight : 299.20 g/mol
- Purity : Typically >96% .
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with biological macromolecules. The presence of halogen and methoxy groups enhances its reactivity and biological interactions, making it a candidate for further pharmacological evaluation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing methoxy and chloro groups can inhibit cell proliferation effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 (colon cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
| Compound C | A-431 (skin cancer) | <10 |
These results suggest that the introduction of specific functional groups significantly enhances the antitumor activity of hydrazine derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed are promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Antitumor Effects : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, as indicated by increased caspase activity and DNA fragmentation assays.
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this hydrazine derivative, resulting in improved outcomes and reduced infection rates.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride?
Methodological Answer: A common approach involves reacting hydrazine derivatives with substituted benzyl chlorides. For example, analogous compounds are synthesized via condensation of hydrazine with chloroacetamide intermediates under controlled conditions . Phase transfer catalysts (PTCs) like PEG-400 or Aliquate-336 can enhance reaction efficiency in biphasic systems, as demonstrated in the synthesis of structurally related hydrazine derivatives . Key steps include refluxing in solvents like tetrahydrofuran (THF) and purification via recrystallization (e.g., methanol) to achieve high purity .
Q. How should this compound be purified to ensure analytical-grade quality?
Methodological Answer: Recrystallization is a standard method. For hydrazine hydrochloride derivatives, methanol or ethanol are typical solvents due to their polarity and ability to dissolve impurities selectively. Post-reaction filtration and repeated recrystallization (e.g., from methanol) yield crystalline solids with >95% purity, as validated by melting point analysis and HPLC . For detailed structural confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as applied to similar hydrazides .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors, as hydrazine derivatives release irritants like HCl gas upon decomposition .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact, which may cause burns or irritation .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal and avoid release into waterways .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer: Mechanistic studies often employ density functional theory (DFT) to predict transition states and intermediates. For example, DFT calculations on hydrazide derivatives revealed hydrogen-bonding networks and stabilization energies, clarifying regioselectivity in cyclization reactions . Experimental validation via kinetic isotope effects (KIE) or NMR monitoring of reaction progress can further resolve mechanistic pathways .
Q. What analytical techniques resolve contradictions in spectral data for this compound?
Methodological Answer:
- Nuclear Overhauser Effect Spectroscopy (NOESY): Differentiates positional isomers by identifying spatial proximity of protons (e.g., distinguishing 4-chlorobenzyl from other substituents) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula by matching exact mass (e.g., [M+H]+ ion) to theoretical values, resolving ambiguities from impure samples .
- X-ray Photoelectron Spectroscopy (XPS): Validates oxidation states of nitrogen atoms in the hydrazine moiety, critical for reconciling conflicting NMR assignments .
Q. How can computational modeling optimize its stability in solution?
Methodological Answer: Molecular dynamics (MD) simulations predict degradation pathways under varying pH and temperature. For hydrazine hydrochlorides, simulations at 298–310 K in aqueous/organic solvent mixtures (e.g., water:acetonitrile) model hydrolysis rates. Pairing MD with Arrhenius plots experimentally determines activation energy for decomposition, guiding storage conditions (e.g., refrigeration at 4°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
